molecular formula C10H15NO B049862 2-Amino-3-isopropyl-6-methylphenol CAS No. 115023-79-5

2-Amino-3-isopropyl-6-methylphenol

Cat. No. B049862
M. Wt: 165.23 g/mol
InChI Key: NEXDDWBUZBVPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-isopropyl-6-methylphenol, also known as AMPI, is a chemical compound that belongs to the class of phenols. It is a synthetic compound that is widely used in scientific research due to its unique properties. AMPI is a potent antioxidant and exhibits a range of biological activities.

Scientific Research Applications

2-Amino-3-isopropyl-6-methylphenol has been extensively studied for its antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. 2-Amino-3-isopropyl-6-methylphenol has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

Mechanism Of Action

The mechanism of action of 2-Amino-3-isopropyl-6-methylphenol is not fully understood. It is believed that 2-Amino-3-isopropyl-6-methylphenol exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-Amino-3-isopropyl-6-methylphenol has also been shown to modulate the activity of enzymes involved in oxidative stress and inflammation.

Biochemical And Physiological Effects

2-Amino-3-isopropyl-6-methylphenol has been shown to have a range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 2-Amino-3-isopropyl-6-methylphenol has also been shown to reduce lipid peroxidation and DNA damage. In animal models, 2-Amino-3-isopropyl-6-methylphenol has been shown to reduce inflammation and protect against oxidative stress.

Advantages And Limitations For Lab Experiments

2-Amino-3-isopropyl-6-methylphenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined chemical structure and is easy to characterize using spectroscopic techniques. However, 2-Amino-3-isopropyl-6-methylphenol also has some limitations. It is a synthetic compound that may not accurately reflect the properties of natural antioxidants. Additionally, the mechanism of action of 2-Amino-3-isopropyl-6-methylphenol is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Amino-3-isopropyl-6-methylphenol. One direction is to further investigate its antioxidant and anti-inflammatory properties. This could involve studying its effects in different animal models and exploring its potential therapeutic applications. Another direction is to study the mechanism of action of 2-Amino-3-isopropyl-6-methylphenol in more detail. This could involve using advanced biochemical and molecular techniques to elucidate its interactions with enzymes and other biomolecules. Finally, there is potential for the development of new analogs of 2-Amino-3-isopropyl-6-methylphenol with improved properties and efficacy.

Synthesis Methods

2-Amino-3-isopropyl-6-methylphenol can be synthesized by the reaction of 2,4-dimethylphenol with isopropylamine and formaldehyde. The reaction takes place in the presence of a catalyst such as sodium hydroxide. The resulting product is purified by recrystallization. The yield of 2-Amino-3-isopropyl-6-methylphenol is typically around 80%.

properties

CAS RN

115023-79-5

Product Name

2-Amino-3-isopropyl-6-methylphenol

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-amino-6-methyl-3-propan-2-ylphenol

InChI

InChI=1S/C10H15NO/c1-6(2)8-5-4-7(3)10(12)9(8)11/h4-6,12H,11H2,1-3H3

InChI Key

NEXDDWBUZBVPQU-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(C)C)N)O

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)N)O

synonyms

Phenol, 2-amino-6-methyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

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